2-(Benzyloxy)-5-chloro-3-nitropyridine 2-(Benzyloxy)-5-chloro-3-nitropyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13576363
InChI: InChI=1S/C12H9ClN2O3/c13-10-6-11(15(16)17)12(14-7-10)18-8-9-4-2-1-3-5-9/h1-7H,8H2
SMILES: C1=CC=C(C=C1)COC2=C(C=C(C=N2)Cl)[N+](=O)[O-]
Molecular Formula: C12H9ClN2O3
Molecular Weight: 264.66 g/mol

2-(Benzyloxy)-5-chloro-3-nitropyridine

CAS No.:

Cat. No.: VC13576363

Molecular Formula: C12H9ClN2O3

Molecular Weight: 264.66 g/mol

* For research use only. Not for human or veterinary use.

2-(Benzyloxy)-5-chloro-3-nitropyridine -

Specification

Molecular Formula C12H9ClN2O3
Molecular Weight 264.66 g/mol
IUPAC Name 5-chloro-3-nitro-2-phenylmethoxypyridine
Standard InChI InChI=1S/C12H9ClN2O3/c13-10-6-11(15(16)17)12(14-7-10)18-8-9-4-2-1-3-5-9/h1-7H,8H2
Standard InChI Key RSOIXEDEBANDAR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=C(C=C(C=N2)Cl)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C=C1)COC2=C(C=C(C=N2)Cl)[N+](=O)[O-]

Introduction

Structural Overview

2-(Benzyloxy)-5-chloro-3-nitropyridine (CAS: 353293-50-2) is a nitro-substituted pyridine derivative with the molecular formula C₁₂H₉ClN₂O₃ and a molecular weight of 264.66 g/mol . Its structure features:

  • A pyridine ring substituted at positions 2 (benzyloxy group), 3 (nitro group), and 5 (chlorine atom).

  • SMILES Notation: O=[N+](C1=CC=C(Cl)N=C1OCC2=CC=CC=C2)[O-] .

  • IUPAC Name: 5-chloro-3-nitro-2-(phenylmethoxy)pyridine .

Synthesis Methods

Route 1: Nucleophilic Substitution

  • Starting Material: 2-Hydroxy-5-chloro-3-nitropyridine.

  • Reagents: Benzyl bromide, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

  • Conditions: 80°C, 12 hours under nitrogen .

  • Yield: ~70–85% .

Route 2: Direct Benzylation

  • Substrate: 5-Chloro-3-nitropyridin-2-ol.

  • Reagents: Benzyl chloride, sodium hydride (NaH), tetrahydrofuran (THF).

  • Conditions: 0°C to room temperature, 2–3 hours .

  • Yield: 65–75% .

Route 3: Catalytic Cross-Coupling

  • Utilizes palladium catalysts (e.g., Pd(dba)₂) with ligands like Xantphos for functionalization .

Physicochemical Properties

PropertyValue/DescriptionSource
AppearanceYellow crystalline powder
Melting Point193–197°C (lit., similar analogs)
Density1.596 g/cm³
SolubilitySoluble in DMF, THF; insoluble in H₂O
Storage ConditionsDark place, inert atmosphere

Reactivity and Applications

Chemical Reactivity

  • Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling access to diamino intermediates for drug synthesis .

  • Chlorine Substitution: Participates in Suzuki-Miyaura cross-couplings for biaryl formation .

Industrial Applications

  • Pharmaceutical Intermediates: Used in synthesizing antimicrobial agents and kinase inhibitors .

  • Agrochemicals: Key precursor for herbicides and fungicides due to pyridine’s bioactivity .

ParameterDetails
GHS Hazard CodesH315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Precautionary MeasuresUse PPE, avoid dust inhalation, store in sealed containers
First AidRinse skin/eyes with water; seek medical attention if exposed

Research Advancements

Recent Studies

  • Catalytic Applications: Demonstrated efficacy in palladium-mediated C–H activation reactions for heterocycle functionalization .

  • Green Synthesis: Solvent-free benzylation using microwaves improved yields to >90% .

Challenges

  • Sensitivity to Moisture: Requires anhydrous conditions during synthesis .

  • Byproduct Formation: Nitro group reduction may yield undesired amines without controlled conditions .

SupplierPurityPrice (USD/g)
BLD Pharm98%$150
Ambeed97%$145
Sigma-Aldrich95%$180

Note: Prices vary based on bulk orders and regional availability .

Future Directions

  • Drug Discovery: Exploration of derivatives for anticancer and antiviral activity .

  • Sustainable Methods: Development of biocatalytic routes to reduce reliance on heavy metals .

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